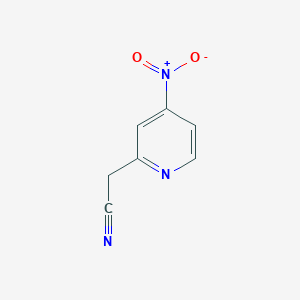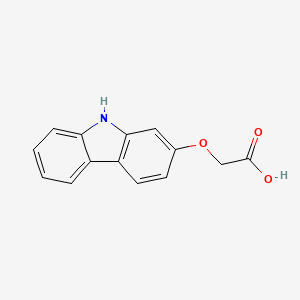
Acetic acid, (9H-carbazol-2-yloxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetic acid, (9H-carbazol-2-yloxy)- is a compound that features a carbazole moiety linked to an acetic acid group through an oxygen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (9H-carbazol-2-yloxy)- typically involves the reaction of 9H-carbazole with chloroacetic acid in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic substitution mechanism where the carbazole nitrogen attacks the carbon of the chloroacetic acid, resulting in the formation of the desired product.
Industrial Production Methods
While specific industrial production methods for acetic acid, (9H-carbazol-2-yloxy)- are not well-documented, the general approach would involve large-scale synthesis using similar reaction conditions as in the laboratory. The process would likely include steps for purification and isolation of the product to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Acetic acid, (9H-carbazol-2-yloxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its electronic properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the carbazole ring or the acetic acid moiety are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce various reduced carbazole derivatives.
Aplicaciones Científicas De Investigación
Acetic acid, (9H-carbazol-2-yloxy)- has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Materials Science: Employed in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Biology and Medicine: Investigated for potential biological activity and therapeutic applications, although specific uses in medicine are still under research.
Industry: Utilized in the production of advanced materials with specific electronic properties.
Mecanismo De Acción
The mechanism by which acetic acid, (9H-carbazol-2-yloxy)- exerts its effects is primarily related to its ability to interact with various molecular targets. The carbazole moiety can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, influencing the electronic properties of materials and potentially affecting biological systems.
Comparación Con Compuestos Similares
Similar Compounds
Carbazole: The parent compound, which lacks the acetic acid moiety.
Carbazol-9-yl-acetic acid: A similar compound with the acetic acid group attached at the 9-position of the carbazole ring.
Polycarbazole: A polymeric form of carbazole with different electronic properties.
Uniqueness
Acetic acid, (9H-carbazol-2-yloxy)- is unique due to the specific positioning of the acetic acid group at the 2-position of the carbazole ring. This structural feature imparts distinct electronic and chemical properties, making it valuable for specific applications in materials science and organic electronics.
Propiedades
Número CAS |
300345-74-8 |
|---|---|
Fórmula molecular |
C14H11NO3 |
Peso molecular |
241.24 g/mol |
Nombre IUPAC |
2-(9H-carbazol-2-yloxy)acetic acid |
InChI |
InChI=1S/C14H11NO3/c16-14(17)8-18-9-5-6-11-10-3-1-2-4-12(10)15-13(11)7-9/h1-7,15H,8H2,(H,16,17) |
Clave InChI |
DBTXBCCOKOKVMR-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C3=C(N2)C=C(C=C3)OCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N~1~,N~4~-Bis[(1R)-1-phenylethyl]butane-1,4-diamine](/img/structure/B14236369.png)
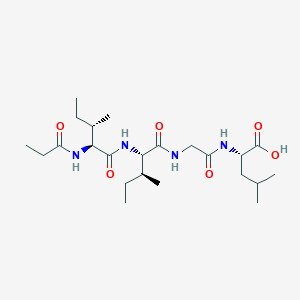
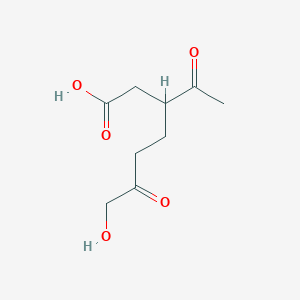
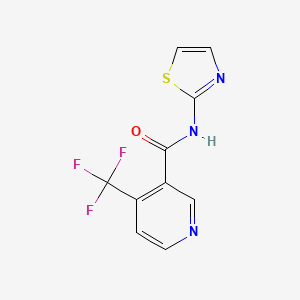
![N-{4-[3-(3-Phenoxyphenyl)acryloyl]phenyl}benzamide](/img/structure/B14236391.png)
![4-Chloro-6-[1-(ethylamino)ethylidene]-3-methylcyclohexa-2,4-dien-1-one](/img/structure/B14236395.png)
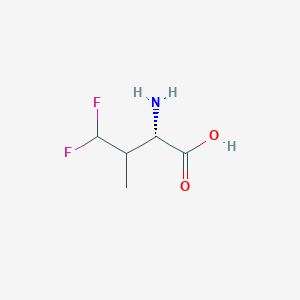
![4H-[1,3]Oxazolo[3,4-a]oxireno[d]pyridine](/img/structure/B14236405.png)
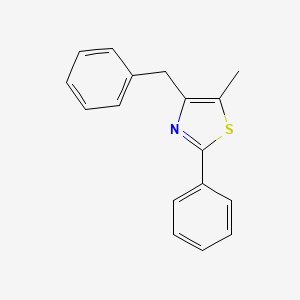
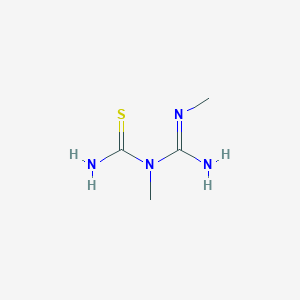
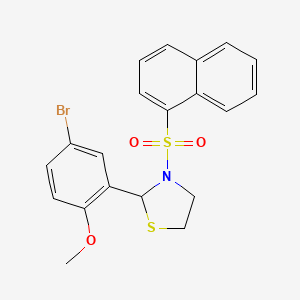

![Silane, [5-(2-propenyl)-1,3-phenylene]bis[trimethyl-](/img/structure/B14236434.png)
